5-Nitro-6-methyluracil
Overview
Description
Synthesis Analysis
The synthesis of 5-Nitro-6-methyluracil has been explored through various chemical reactions, including the chlorination of 6-methyl-5-nitrouracil with chlorine in methanol, leading to a mixture of chlorination products. These synthesis routes are crucial for obtaining pure compounds for further studies and applications (Chernikova et al., 2015).
Molecular Structure Analysis
Molecular structure and vibrational spectra of 5-Nitro-6-methyluracil have been investigated using DFT and MP2 methods, providing insights into its monomer, dimer, and trimer forms. These studies contribute to understanding the compound's stability and reactivity from a molecular perspective (Alam et al., 2016).
Chemical Reactions and Properties
5-Nitro-6-methyluracil participates in various chemical reactions, including nitro-centered free radical formation upon gamma irradiation at low temperatures. These reactions are significant for studying the compound's reactivity and for developing further chemical transformations (Benson & Lorenz, 1974).
Physical Properties Analysis
The physical properties, including the crystalline structure and thermal behavior of 5-Nitro-6-methyluracil, have been examined. These studies provide valuable data for the compound's characterization and potential application in material science (Silva et al., 2008).
Chemical Properties Analysis
The chemical properties of 5-Nitro-6-methyluracil, such as its reactivity towards various nucleophiles and its behavior in different chemical environments, have been detailed. Understanding these properties is essential for its application in chemical synthesis and related fields (Prasad et al., 1984).
Scientific Research Applications
1. Computational and Vibrational Spectroscopy Study
- Application Summary: 5-Nitro-6-methyluracil has been used in the study of vibrational spectra using quantum chemical density functional calculations, FT-IR (400–4000 cm−1), and Raman (50–4000 cm−1) spectra .
- Methods of Application: The study involved the use of quantum chemical density functional calculations, FT-IR, and Raman spectra. Harmonic vibrational frequencies were calculated by DFT (B3LYP) method using the basis sets 6‐31G and 6‐311G .
- Results or Outcomes: The vibrational band compositions of various modes were reported. The results were compared with the experimental ones .
2. Irradiation of Single Crystals
- Application Summary: 5-Nitro-6-methyluracil has been used in the study of radicals and radical reactions in irradiated single crystals .
- Methods of Application: Single crystals of 5-nitro-6-methyluracil were irradiated with 4.0-MeV electrons and studied at temperatures between 77 K and room temperature by the electron spin resonance technique .
- Results or Outcomes: Four radicals were formed altogether and three of these have been identified. An intermediate radical, stabilized in the temperature region 110-250 K was found and its ESR parameters determined .
3. Synthesis and Antioxidant Activity of Aminomethylated 6-Methyluracil Derivatives
- Application Summary: 5-Nitro-6-methyluracil has been used in the synthesis of aminomethylated 6-methyluracil derivatives. These compounds have been studied for their antioxidant activity .
- Methods of Application: The study involved the Mannich reactions of 6-methyluracil and 5-nitro-6-methyluracil with piperidine, morpholine, and triazole .
- Results or Outcomes: The antioxidant activities of the Mannich bases were found to be comparable to that of the known antioxidant ionol .
4. Molecular Structure and Vibrational Analysis
- Application Summary: 5-Nitro-6-methyluracil has been used in the study of molecular structure and vibrational spectra. This study was conducted using simulations of its monomer, dimer, and trimer forms .
- Methods of Application: The study involved the use of DFT and MP2 methods with a 6-311G (d,p) basis set. Anharmonic force field calculations were carried out for the isolated monomer, while the calculations on the dimer and trimer were done in the harmonic approximation .
- Results or Outcomes: The results yielded remarkable agreement with the experiment. The vibrational assignments were made with the help of potential energy distribution values and animated modes .
5. Computational and Vibrational Spectroscopy Study
- Application Summary: 5-Nitro-6-methyluracil has been used in the study of vibrational spectra using quantum chemical density functional calculations, FT-IR (400–4000 cm−1), and Raman (50–4000 cm−1) spectra .
- Methods of Application: The study involved the use of quantum chemical density functional calculations, FT-IR, and Raman spectra. Harmonic vibrational frequencies were calculated by DFT (B3LYP) method using the basis sets 6‐31G and 6‐311G .
- Results or Outcomes: The vibrational band compositions of various modes were reported. The results were compared with the experimental ones .
Safety And Hazards
properties
IUPAC Name |
6-methyl-5-nitro-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-2-3(8(11)12)4(9)7-5(10)6-2/h1H3,(H2,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVYMRJSNFHYEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168091 | |
Record name | 6-Methyl-5-nitrouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-6-methyluracil | |
CAS RN |
16632-21-6 | |
Record name | 6-Methyl-5-nitro-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16632-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-5-nitrouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016632216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitro-6-methyluracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-5-nitrouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-5-nitrouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.